molecular formula C10H9BrNNaO2 B2788157 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt CAS No. 2007908-99-6

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt

Cat. No.: B2788157
CAS No.: 2007908-99-6
M. Wt: 278.081
InChI Key: YPKGPPVNAODSGB-UHFFFAOYSA-M
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Description

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a bromopyridine ring attached to a cyclobutanecarboxylic acid moiety, with a sodium salt form enhancing its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt typically involves the following steps:

  • Bromination: The starting material, pyridine, undergoes bromination at the 5-position to form 5-bromopyridine.

  • Cyclopropanation: The bromopyridine is then subjected to cyclopropanation to introduce the cyclobutane ring.

  • Carboxylation: The cyclobutane ring is carboxylated to form cyclobutanecarboxylic acid.

  • Sodium Salt Formation: Finally, the carboxylic acid is converted to its sodium salt form through neutralization with sodium hydroxide.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and continuous flow systems to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The compound can be reduced to remove the bromine atom.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromate ions (BrO₃⁻)

  • Reduction: 5-aminopyridine derivatives

  • Substitution: Various substituted pyridines

Scientific Research Applications

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

  • Industry: The compound is utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutane ring play crucial roles in its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

  • 1-(5-Bromopyridin-2-yl)ethanone

  • 5-Bromopyridine-3-acetonitrile

  • 2,3-Diamino-5-bromopyridine

Uniqueness: 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt stands out due to its unique cyclobutane ring, which imparts distinct chemical properties compared to other bromopyridine derivatives

Properties

IUPAC Name

sodium;1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2.Na/c11-7-2-3-8(12-6-7)10(9(13)14)4-1-5-10;/h2-3,6H,1,4-5H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKGPPVNAODSGB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=C(C=C2)Br)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrNNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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